6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Description
Properties
IUPAC Name |
6-methyl-2-pyridin-3-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-3-2-4-12-5-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEDFNBMCXNWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746337 | |
| Record name | 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257740-56-9 | |
| Record name | 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257740-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound features a dioxazaborocane ring system with a pyridine moiety. Its chemical formula is and it has been studied for its unique bonding interactions involving boron and nitrogen atoms. The presence of the methyl group and the pyridine ring contributes to its stability and reactivity in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with pyridine rings have shown enhanced activity against various bacterial strains and fungi. The introduction of electron-withdrawing groups often increases the lipophilicity of these compounds, which may enhance their bioavailability and efficacy against pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 16 | |
| 2-(6-Methoxy-2-pyridinyl)boronic acid | S. aureus | 22 | |
| 9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one | C. albicans | 20 |
The biological activity of this compound is hypothesized to involve interactions with key cellular targets. For instance, the boron atom may participate in dative bonding with nitrogenous bases in nucleic acids or proteins, potentially disrupting critical biological processes such as DNA replication or protein folding .
Case Studies
A study focusing on the structural analysis of similar dioxazaborocanes revealed that the angle between the planes of the pyridine ring and the dioxazaborocane moiety significantly influences their biological activity. The conformational flexibility provided by these angles allows for better interaction with biological targets .
In another case study involving related compounds, it was found that modifications in substituents led to variations in antimicrobial efficacy. Compounds with additional halogen atoms displayed superior activity against Gram-positive bacteria compared to their non-halogenated counterparts .
Preparation Methods
Boronate Ester Preparation
The synthesis begins with the preparation of the boronate ester precursor, a critical intermediate for Suzuki coupling. Source outlines a method for synthesizing analogous dioxazaborocane derivatives using aryl bromides and triisopropyl borate. For the target compound, 3-bromopyridine replaces bromobenzene in a lithiation-borylation sequence. Specifically, n-butyllithium deprotonates 3-bromopyridine at −78°C in tetrahydrofuran (THF), followed by reaction with triisopropyl borate to form the boronate ester. This intermediate is stabilized by chelation with N-methyliminodiacetic acid under reflux conditions, achieving an 81% yield in related systems.
Palladium-Catalyzed Coupling
Source details a Suzuki reaction protocol for lanabecestat, employing Pd(AmPhos)Cl₂ as a catalyst. Adapting this method, the boronate ester reacts with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in ethanol at 80°C, using potassium phosphate tribasic as a base. The biphasic system (ethanol/water) facilitates phase separation, enabling efficient removal of byproducts. After cooling and seeding, the product crystallizes with 93% yield and >98% purity. Critical parameters include oxygen exclusion via nitrogen purging and precise temperature control during crystallization.
Alternative Synthesis via Nucleophilic Substitution
Cyclocondensation with Diethanolamine
Patent data from Source describes cyclocondensation strategies for dioxazaborocanes. In this approach, 3-pyridinylboronic acid reacts with diethanolamine in 2-methyltetrahydrofuran under azeotropic drying conditions. The reaction proceeds via nucleophilic substitution, where boron coordinates with diethanolamine’s hydroxyl groups, forming the six-membered dioxazaborocane ring. The process requires anhydrous conditions to prevent hydrolysis, achieving a 61% yield after recrystallization in acetonitrile.
Lithium-Halogen Exchange
For analogs with sensitive functional groups, Source highlights lithium-halogen exchange using n-hexyllithium. Applying this to 3-bromopyridine, the aryl lithium intermediate reacts with B(OiPr)₃, followed by quenching with diethanolamine. This one-pot method avoids isolating unstable boronic acids, though it demands strict temperature control (−80°C to 25°C) and inert atmosphere.
Purification and Stabilization Techniques
Crystallization Optimization
Post-synthesis purification often involves antisolvent crystallization. Source reports using water as an antisolvent in ethanol solutions, achieving monohydrate crystals with 94.9% purity. Seed crystals (0.15 wt%) are introduced at 55°C to induce controlled nucleation, followed by gradual cooling to 20°C over 3 hours.
Chromatographic Methods
For non-crystalline impurities, flash chromatography on silica gel with dichloromethane/ethyl acetate gradients resolves residual diethanolamine or unreacted boronic acids. Source emphasizes the use of MgSO₄ for drying organic extracts, preventing boronate ester degradation during solvent removal.
Analytical Characterization
Spectroscopic Validation
¹H and ¹³C NMR data from Source confirm the structure of related dioxazaborocanes. For the target compound, diagnostic signals include a downfield shift for the boron-coordinated oxygen (δ 8.2–8.5 ppm) and distinct pyridinyl proton resonances (δ 7.5–8.9 ppm). High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₁₁H₁₂BNO₄), with a calculated exact mass of 233.0283.
Purity Assessment
HPLC analysis using a C18 column and UV detection at 254 nm reveals >98% purity, as demonstrated in Source. Residual palladium levels, critical for pharmaceutical applications, are quantified via ICP-MS, typically <10 ppm under optimized conditions.
Applications and Derivative Synthesis
Q & A
Basic: What synthetic routes are commonly employed to prepare 6-methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione, and how is its purity validated?
Answer:
The compound is typically synthesized via cyclocondensation reactions involving spirocyclic dione precursors and pyridine-containing amines. For example, analogous syntheses use 2-oxa-spiro[3.4]octane-1,3-dione reacting with aromatic amines under reflux conditions in aprotic solvents like acetonitrile or THF . Post-synthesis, purity is validated using:
- Melting Point Analysis : To confirm crystallinity and phase stability.
- Elemental Analysis (EA) : For empirical formula verification (C, H, N content).
- Spectroscopic Techniques :
Basic: How does the pyridine ring influence the compound’s electronic properties and reactivity?
Answer:
The pyridin-3-yl group acts as an electron-withdrawing substituent due to its nitrogen lone pair delocalization, polarizing the dioxazaborocane ring and enhancing electrophilicity at the boron center. This is critical in nucleophilic substitution or coordination reactions. Reactivity can be experimentally probed via:
- Cyclic Voltammetry (CV) : To measure redox potentials influenced by pyridine’s electron-deficient nature.
- NMR Titration : Monitoring chemical shift changes in - or -NMR upon interaction with Lewis bases .
Advanced: What methodological strategies are recommended to optimize reaction yields, particularly when dealing with competing side reactions?
Answer:
Yield optimization requires systematic variation of:
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) to enhance solubility of ionic intermediates.
- Temperature Gradients : Lower temperatures (<80°C) to suppress boronate ring hydrolysis.
Design of Experiments (DoE) is critical for identifying optimal conditions. For example, a fractional factorial design can isolate variables affecting yield, such as molar ratios or reaction time .
Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate transition states for ring-opening reactions, predicting activation energies.
- Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions with substrates.
These models must be validated experimentally via kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring .
Advanced: How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^1\text{H}1H-NMR spectra?
Answer:
Discrepancies often arise from dynamic processes (e.g., ring puckering or boron coordination changes). Strategies include:
- Variable-Temperature NMR : To freeze out conformational exchange (e.g., at –40°C).
- 2D NMR Techniques :
- COSY : Identifies scalar coupling between protons.
- NOESY : Detects spatial proximity of nuclei in rigid structures.
- Comparative Analysis : Cross-referencing with analogous compounds (e.g., spirocyclic diones in ) .
Basic: What are the documented applications of dioxazaborocane derivatives in organic synthesis?
Answer:
Similar derivatives are used as:
- Boron Delivery Agents : For Suzuki-Miyaura cross-coupling via transmetalation.
- Lewis Acid Catalysts : In asymmetric aldol reactions due to chiral spirocyclic frameworks.
Applications of this compound could focus on its potential as a fluorophore (via boron-nitrogen coordination) or as a ligand in transition-metal complexes. Experimental validation would involve fluorescence quenching assays or X-ray crystallography .
Advanced: What experimental approaches elucidate the electronic effects of the spirocyclic structure?
Answer:
- X-ray Diffraction : Resolves bond angles and torsional strain in the dioxazaborocane ring.
- UV-Vis Spectroscopy with Solvatochromism Studies : Correlates polarity-dependent spectral shifts with charge distribution.
- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed during ring-opening reactions.
For example, X-ray data from analogous spiro compounds ( ) show B-N bond lengths of ~1.45 Å, indicating partial double-bond character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
